molecular formula C17H22P2 B14628550 [3-(Dimethylphosphanyl)propyl](diphenyl)phosphane CAS No. 57137-59-4

[3-(Dimethylphosphanyl)propyl](diphenyl)phosphane

Katalognummer: B14628550
CAS-Nummer: 57137-59-4
Molekulargewicht: 288.30 g/mol
InChI-Schlüssel: LDKJRMIBSPXXMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylphosphanyl)propylphosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two phosphane groups attached to a propyl chain, with one phosphane group being dimethyl-substituted and the other being diphenyl-substituted

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylphosphanyl)propylphosphane typically involves the reaction of diphenylphosphane with 3-chloropropyl(dimethyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 3-(Dimethylphosphanyl)propylphosphane may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylphosphanyl)propylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the phosphane groups to phosphine hydrides using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of the phosphane groups is replaced by another functional group, often facilitated by transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Transition metal catalysts such as palladium or nickel; reactions may require elevated temperatures and pressures.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphine hydrides

    Substitution: Various substituted phosphane derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3-(Dimethylphosphanyl)propylphosphane is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cross-coupling.

Biology

The compound’s phosphane groups can interact with biological molecules, making it a potential candidate for use in biochemical research. It may be employed in the study of enzyme mechanisms or as a probe for investigating phosphane-protein interactions.

Medicine

In medicinal chemistry, 3-(Dimethylphosphanyl)propylphosphane derivatives are explored for their potential therapeutic properties. These compounds may exhibit activity against certain diseases by modulating biological pathways involving phosphorus-containing molecules.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity allows for the production of advanced materials with specific properties, such as flame retardants or plasticizers.

Wirkmechanismus

The mechanism by which 3-(Dimethylphosphanyl)propylphosphane exerts its effects involves its ability to coordinate with metal centers and participate in redox reactions. The phosphane groups can donate electron density to metal ions, stabilizing various oxidation states and facilitating catalytic processes. Additionally, the compound can undergo reversible oxidation and reduction, making it a versatile reagent in redox chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphane: A widely used phosphane ligand with three phenyl groups.

    Dimethylphenylphosphane: A phosphane with two methyl groups and one phenyl group.

    Diphenylphosphane: A simpler analog with two phenyl groups and one hydrogen.

Uniqueness

3-(Dimethylphosphanyl)propylphosphane is unique due to its combination of dimethyl and diphenyl substituents on the phosphane groups. This structural feature imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile ligand and reagent in both academic and industrial settings.

Eigenschaften

CAS-Nummer

57137-59-4

Molekularformel

C17H22P2

Molekulargewicht

288.30 g/mol

IUPAC-Name

3-dimethylphosphanylpropyl(diphenyl)phosphane

InChI

InChI=1S/C17H22P2/c1-18(2)14-9-15-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,9,14-15H2,1-2H3

InChI-Schlüssel

LDKJRMIBSPXXMN-UHFFFAOYSA-N

Kanonische SMILES

CP(C)CCCP(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.